2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride
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Overview
Description
2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride is a nitrogen-containing heterocyclic compound with significant potential in various fields, including drug discovery and synthetic organic chemistry. This compound features a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a unique and valuable scaffold for the development of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride typically involves the Dieckmann cyclization of a piperidine derivative. This method allows for the formation of the bicyclic structure in a stereo- and regioselective manner . The reaction conditions often include the use of phenylselenyl bromide to induce cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow chemistry and other scalable techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted nitrogen heterocycles .
Scientific Research Applications
2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s nitrogen-containing heterocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- 1r 5s 3-azabicyclo[3.2.1]octane hydrochloride**
- 8-Methyl-8-azabicyclo[3.2.1]octane
- Trospium chloride
Uniqueness
2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and pharmaceuticals .
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
2-phenyl-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-11(5-3-1)13-12-7-6-10(8-12)9-14-13;/h1-5,10,12-14H,6-9H2;1H |
InChI Key |
BKHKTMJTWZCMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CNC2C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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